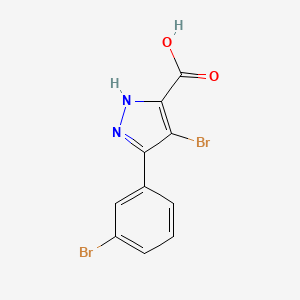

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2O2/c11-6-3-1-2-5(4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUOXRNTRKZZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NNC(=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in anticancer and antimicrobial therapies. This article synthesizes research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with bromine atoms and a carboxylic acid group, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of 267.08 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as a competitive inhibitor of alkaline phosphatase, with an IC50 value of approximately 1.469 µM, suggesting interference with metabolic processes critical for cell survival and proliferation.

- Cell Line Studies : In studies involving breast cancer MDA-MB-231 cells, the compound induced morphological changes and increased caspase-3 activity, indicating its role in promoting programmed cell death at concentrations ranging from 1.0 µM to 10.0 µM.

- Molecular Docking : Computational studies suggest potential binding interactions between the compound and target proteins, highlighting the role of bromine atoms in enhancing binding affinity through halogen bonding and π-π interactions.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Activity | Target/Cell Line | Effect | Concentration (µM) | Reference |

|---|---|---|---|---|

| Anticancer | MDA-MB-231 (breast cancer) | Induces apoptosis | 1.0 - 10.0 | |

| Enzyme Inhibition | Alkaline Phosphatase | Competitive inhibition | IC50 = 1.469 | |

| Antimicrobial | Various pathogens | Variable effectiveness | MIC > 64 |

Case Studies and Research Findings

Recent studies have focused on the anticancer and antimicrobial properties of this compound:

- Anticancer Activity : A study demonstrated that structural modifications enhanced the anticancer activity against A549 lung adenocarcinoma cells. Compounds with bromophenyl substitutions showed significant reductions in cell viability, suggesting that the presence of halogen atoms may enhance cytotoxic effects .

- Antimicrobial Activity : Research indicated that while this compound exhibited limited antimicrobial activity against Gram-negative bacteria (MIC > 64 µg/mL), it could serve as a scaffold for developing more potent derivatives targeting multidrug-resistant strains.

相似化合物的比较

Comparison with Structurally Similar Compounds

Bromophenyl-Substituted Analogs

3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic Acid (CAS 46413-66-5)

- Structure : The phenyl group has a bromine at the 4-position instead of 3.

- Properties : Reduced steric hindrance compared to the 3-bromo isomer. Molecular weight: 297.08 g/mol.

- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis .

4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid (CID 45496319)

Heteroaromatic Ring Substitutions

3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid

- Structure : Pyridine replaces the phenyl ring, with chlorine at the 3-position.

- Properties : Enhanced electronic effects from the pyridine nitrogen. Molecular weight: 306.47 g/mol.

- Applications : Key intermediate in chlorantraniliprole, a commercial insecticide .

3-(5-Bromothiophen-2-yl)-1H-pyrazole-5-carboxylic Acid

- Structure : Bromothiophene replaces the bromophenyl group.

- Properties : Thiophene’s aromaticity may alter π-π stacking interactions.

- Applications: Potential use in optoelectronic materials .

Functional Group Variations

4-Bromo-3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic Acid (CAS 1354829-88-1)

- Structure : Nitro group replaces the bromine on the phenyl ring.

- Properties : Strong electron-withdrawing effects increase reactivity. Molecular weight: 342.12 g/mol.

- Applications : Likely explored in explosive precursors or redox-active pharmaceuticals .

4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 128537-48-4)

Comparative Data Table

Key Findings and Implications

- Substituent Effects :

- Synthetic Routes : Multi-step syntheses involving cyclization, bromination, and hydrolysis are common. For example, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is synthesized via hydrazine cyclization and bromination with phosphorus oxybromide .

- Applications : Brominated pyrazoles are pivotal in agrochemicals (e.g., chlorantraniliprole) and PET radiotracers, while alkyl-substituted analogs suit drug delivery .

准备方法

Pyrazole Ring Formation

The pyrazole core is typically synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Katritzky and co-workers reported a regioselective condensation of α-benzotriazolylenones with methyl or phenylhydrazines to yield pyrazolines, which are then converted to pyrazoles under basic conditions with yields ranging from 50% to 94%. This method allows for functionalization at the 4-position, enabling incorporation of bromine substituents.

Carboxylation at the 5-Position

The carboxylic acid group at the 5-position of the pyrazole ring is introduced by:

- Direct carboxylation methods, such as Kolbe electrolysis or metal-catalyzed carboxylation reactions.

- Using pyrazole-5-carboxylic acid derivatives as starting materials, followed by bromination and aryl substitution.

However, specific detailed procedures for carboxylation on this compound are limited in literature, but general methods for pyrazole carboxylic acids are well established.

Suzuki Coupling for Aryl Substitution

A key step in synthesizing 4-bromo-3-(3-bromophenyl)-1H-pyrazole-5-carboxylic acid involves Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction couples aryl boronic acids with halogenated pyrazole derivatives to install the 3-(3-bromophenyl) substituent efficiently.

- Reaction conditions typically include a palladium catalyst, a base such as potassium phosphate, and a solvent mixture of 1,4-dioxane and water under inert atmosphere (argon).

- Heating at around 90 °C for 24 hours is common.

- Yields reported range from moderate to good (60–85%).

Representative Synthetic Route

Research Findings and Considerations

- The use of Suzuki coupling has been demonstrated as a versatile and efficient method for introducing the 3-(3-bromophenyl) substituent on the pyrazole ring, providing good yields and functional group tolerance.

- The regioselective condensation approach for pyrazole ring formation allows for precise substitution patterns, which is crucial for obtaining the desired 4-bromo substitution.

- Handling of brominated pyrazoles requires precautions due to their sensitivity to moisture, air, and potential explosiveness; inert atmosphere and moisture protection are recommended.

- The carboxylation step remains a critical point; while general techniques exist, optimization for this specific compound may be needed to improve yield and purity.

Summary Table of Preparation Methods

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。